molecular formula C15H21NOS B5078700 4-(4-tert-butylphenoxy)butyl thiocyanate

4-(4-tert-butylphenoxy)butyl thiocyanate

Cat. No.: B5078700
M. Wt: 263.4 g/mol
InChI Key: LFNMAHLWPGFOQJ-UHFFFAOYSA-N
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Description

4-(4-tert-Butylphenoxy)butyl thiocyanate: is an organic compound characterized by the presence of a thiocyanate group attached to a butyl chain, which is further connected to a phenoxy group substituted with a tert-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-tert-butylphenoxy)butyl thiocyanate typically involves the reaction of 4-tert-butylphenol with butyl bromide to form 4-(4-tert-butylphenoxy)butane. This intermediate is then reacted with thiocyanate salts under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as acetone or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to ensure the quality of the final compound.

Chemical Reactions Analysis

Types of Reactions: 4-(4-tert-Butylphenoxy)butyl thiocyanate can undergo various chemical reactions, including:

    Substitution Reactions: The thiocyanate group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction Reactions: Reduction of the thiocyanate group can yield amines or other reduced products.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines or alcohols. Conditions may involve the use of solvents like dichloromethane or toluene and catalysts such as Lewis acids.

    Oxidation Reactions: Reagents like hydrogen peroxide or peracids are commonly used, often in the presence of catalysts such as transition metal complexes.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.

Major Products Formed:

    Substitution Reactions: Derivatives with different functional groups replacing the thiocyanate group.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Amines and other reduced compounds.

Scientific Research Applications

Chemistry: 4-(4-tert-Butylphenoxy)butyl thiocyanate is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers

Biology and Medicine: In biological research, this compound can be used as a probe to study enzyme interactions and protein modifications. Its thiocyanate group can act as a reactive site for labeling and detection purposes.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, including surfactants, lubricants, and additives. Its stability and reactivity make it suitable for various applications in material science and chemical manufacturing.

Mechanism of Action

The mechanism of action of 4-(4-tert-butylphenoxy)butyl thiocyanate involves its interaction with molecular targets through the thiocyanate group. This group can undergo nucleophilic substitution reactions, allowing the compound to modify proteins, enzymes, and other biomolecules. The phenoxy and tert-butyl groups provide steric hindrance and stability, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its combination of a bulky tert-butyl group and a reactive thiocyanate group. This unique structure imparts specific reactivity and stability, making it valuable in specialized applications where both steric hindrance and reactivity are required.

Properties

IUPAC Name

4-(4-tert-butylphenoxy)butyl thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NOS/c1-15(2,3)13-6-8-14(9-7-13)17-10-4-5-11-18-12-16/h6-9H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFNMAHLWPGFOQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCCCCSC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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